Sulfonmethane

Description

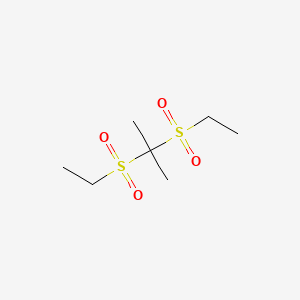

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(ethylsulfonyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESKLHVYGRFMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C)(C)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048574 | |

| Record name | Sulfonmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-24-2 | |

| Record name | 2,2-Bis(ethylsulfonyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonmethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(ethylsulphonyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFONMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Original Synthesis of Sulfonmethane: A Technical Retrospective of Eugen Baumann's Pioneering Work

Abstract

This technical guide provides an in-depth analysis of the original synthesis of Sulfonmethane (Sulfonal), a historically significant hypnotic agent, as first described by Eugen Baumann in the late 19th century. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the seminal experimental protocols. Included are meticulously reconstructed experimental procedures, quantitative data summarized from historical sources, and a visualization of the synthetic pathway. This paper also briefly discusses the analogous synthesis of Trional and Tetronal, compounds developed in parallel by Baumann and Alfred Kast, to provide a comparative context for these early organosulfur hypnotics.

Introduction

The late 19th century was a period of significant advancement in medicinal chemistry, with the pioneering work of chemists like Eugen Baumann paving the way for the development of synthetic therapeutic agents. Baumann's contributions to the understanding of organosulfur compounds were particularly noteworthy.[1][2][3][4] In 1888, Baumann, in collaboration with Alfred Kast, introduced this compound, more commonly known as Sulfonal, as a new hypnotic agent.[5][6] This was soon followed by the introduction of the structurally related compounds Trional and Tetronal.[5][6][7]

The synthesis of these compounds represented a significant step in the application of fundamental organic chemistry to the creation of medicinal compounds. The core of Baumann's method for producing this compound is a two-step process: the condensation of a ketone with a mercaptan, followed by the oxidation of the resulting intermediate.[8][9] This guide will detail the original methodology for the synthesis of this compound and its analogues, presenting the available quantitative data and experimental procedures as closely as possible to the original descriptions.

Synthetic Pathway and Mechanism

The synthesis of this compound and its analogues, Trional and Tetronal, proceeds through a two-stage process. The initial step involves the formation of a mercaptol (or mercaptal) from the corresponding ketone and ethyl mercaptan. This is followed by the oxidation of the mercaptol to the final disulfone product.

Stage 1: Mercaptol Formation

In this stage, the parent ketone (acetone for this compound, butanone for Trional, and diethyl ketone for Tetronal) reacts with ethyl mercaptan, typically in the presence of an acid catalyst such as hydrochloric acid, to form the corresponding diethylthioacetal.[8][9]

Stage 2: Oxidation

The intermediate mercaptol is then oxidized to form the disulfone. Potassium permanganate was the oxidizing agent of choice in the original synthesis, a common and powerful oxidant for this type of transformation.[8][9]

Quantitative Data Summary

The following table summarizes the key reactants and physical properties of this compound, Trional, and Tetronal as derived from historical and chemical literature. Due to the age of the original publications, comprehensive quantitative data such as precise yields from the initial syntheses are not always available in modern databases. The data presented is a compilation from various sources referencing the original work.

| Compound | Parent Ketone | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound (Sulfonal) | Acetone | C₇H₁₆O₄S₂ | 228.33 | 124-126 | 300 |

| Trional | Butanone (Methyl Ethyl Ketone) | C₈H₁₈O₄S₂ | 242.35 | 76 | Decomposes |

| Tetronal | Diethyl Ketone | C₉H₂₀O₄S₂ | 256.38 | 85 | Decomposes |

Table 1: Reactants and Physical Properties of this compound and its Analogues.[5][6][7][9]

Experimental Protocols

The following protocols are reconstructed based on descriptions of the original synthesis methods for this compound.

Synthesis of 2,2-Bis(ethylthio)propane (Acetone Diethyl Mercaptol)

-

Reaction Setup: A mixture of acetone and ethyl mercaptan is prepared.

-

Catalysis: A stream of dry hydrogen chloride gas is passed through the cooled reaction mixture, or concentrated hydrochloric acid is added.

-

Reaction Conditions: The reaction is typically carried out at a low temperature, often with cooling in an ice bath, to control the exothermic nature of the reaction.

-

Work-up: The oily layer containing the mercaptol is separated from the aqueous layer. It is then washed with water and a dilute solution of a base (e.g., sodium hydroxide) to remove any remaining acid.

-

Purification: The crude mercaptol is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be purified by distillation.

Synthesis of this compound (2,2-Bis(ethylsulfonyl)propane)

-

Reaction Setup: The purified 2,2-bis(ethylthio)propane is placed in a flask.

-

Oxidation: A 5% aqueous solution of potassium permanganate is added in small portions to the mercaptol with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The addition of potassium permanganate is continued until the purple color of the permanganate persists, indicating that the oxidation is complete.

-

Work-up: The reaction mixture, containing a precipitate of manganese dioxide, is heated to boiling. A solution of sodium bisulfite is then added to decolorize the mixture by reducing the excess permanganate and manganese dioxide.

-

Isolation and Purification: The hot solution is filtered to remove any insoluble material. Upon cooling of the filtrate, this compound crystallizes out. The crude product can be collected by filtration and purified by recrystallization from hot water or aqueous alcohol. The resulting product is described as colorless, odorless, and almost tasteless prismatic crystals.[10]

Visualization of the Synthetic Workflow

The logical flow of the synthesis of this compound can be represented as a two-step process. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Synthetic pathway of this compound from acetone and ethyl mercaptan.

Conclusion

The original synthesis of this compound by Eugen Baumann stands as a landmark achievement in the early history of medicinal chemistry. The two-step process, involving the formation of a mercaptol followed by oxidation, was an effective and straightforward method for the production of this novel hypnotic agent. While the therapeutic use of this compound and its analogues has been largely discontinued due to safety concerns, the chemical principles underlying their synthesis remain fundamental to the field of organic chemistry. This guide has aimed to provide a detailed and technically focused retrospective of this important work for the benefit of modern researchers and professionals in the field.

References

- 1. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]

- 2. US3257464A - Process for the preparation of ethyl mercaptan and diethyl sulfide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2472470A - Process for the preparation of mercaptans - Google Patents [patents.google.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

The Double-Edged Sword of Sleep: A Technical Guide to the Historical Medical Applications of Sulfonmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonmethane, marketed as Sulfonal, was a pioneering synthetic hypnotic agent that entered the medical landscape in the late 19th century. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, it represented a significant departure from the naturally derived sedatives of the era.[1][2] This guide provides a comprehensive technical overview of the historical medical applications of this compound, focusing on its use as a hypnotic and sedative. It details available quantitative data on its dosage, efficacy, and adverse effects, and outlines the experimental context of its evaluation. The document also explores its chemical synthesis and contemporary understanding of its mechanism of action, acknowledging the limitations of historical pharmacological knowledge.

Introduction

The late 19th century witnessed a burgeoning interest in synthetic chemistry and its potential therapeutic applications. The search for effective and safe hypnotics to manage insomnia, a common symptom of the increasingly recognized "nervousness" of the industrial age, was a significant focus of this research. Prior to the introduction of synthetic hypnotics, the physician's armamentarium was largely limited to alcohol, bromides, and opiates, all of which carried substantial risks of toxicity and dependence.

This compound (2,2-bis(ethylsulfonyl)propane) emerged from this context as a promising alternative. Its introduction was met with initial enthusiasm, as it appeared to offer effective sedation without the immediate dangers associated with older remedies. However, the story of this compound is a cautionary tale of delayed toxicity and the challenges of early drug evaluation.

Chemical and Physical Properties

This compound is a colorless, crystalline powder with the following properties:

| Property | Value |

| Molecular Formula | C₇H₁₆O₄S₂ |

| Molecular Weight | 228.33 g/mol |

| Melting Point | 125-126 °C |

| Solubility | Practically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether. |

Historical Medical Applications

This compound was primarily employed as a hypnotic for the treatment of "simple" or "nervous" insomnia, where the sleeplessness was not a symptom of severe pain.[3] It was also used in institutional settings to manage agitation and sleeplessness in patients with psychiatric disorders.[4]

Dosage and Administration

Due to its poor solubility, this compound was typically administered in hot liquids, such as tea or broth, or as a powder in capsules. The recommended dosage varied, but clinical reports from the era provide a general range.

| Condition | Dosage | Frequency | Notes |

| Nervous Insomnia | 15-30 grains (approximately 1-2 grams) | Once, before bedtime | To be taken several hours before desired sleep due to slow onset of action. |

| Insanity/Agitation | 30-45 grains (approximately 2-3 grams) | As a single dose or in divided doses | Higher doses were used in institutional settings for more severe cases of sleeplessness and agitation. |

Source: Based on data from historical medical journals and pharmacology textbooks.

Efficacy

Early clinical reports lauded this compound for its ability to induce a calm, natural-like sleep of several hours' duration. It was considered particularly useful in cases of "functional" nervous insomnia. However, a significant drawback was its slow onset of action, often taking several hours to produce a hypnotic effect. This delay could lead to drowsiness the following day.

A comparative analysis of its efficacy with other hypnotics of the era, as described in historical texts, is summarized below:

| Hypnotic Agent | Onset of Action | Duration of Action | Key Advantages (Historical Perspective) | Key Disadvantages (Historical Perspective) |

| This compound | Slow (2-4 hours) | Prolonged (often into the next day) | Produced a "natural" sleep; less cardiac and respiratory depression than chloral hydrate. | Slow onset; cumulative effects; risk of serious toxicity (Sulfonalism). |

| Chloral Hydrate | Rapid (30-60 minutes) | Shorter | Rapid and reliable hypnotic effect. | Significant cardiac and respiratory depressant; gastric irritant; high potential for addiction. |

| Paraldehyde | Rapid (15-30 minutes) | Moderate | Safer in terms of cardiac depression. | Unpleasant taste and odor; potential for respiratory irritation. |

| Bromides | Variable (cumulative effect) | Long | Sedative effect in nervous conditions. | "Bromism" (chronic toxicity) with prolonged use; skin rashes; mental dullness. |

Source: Compiled from historical pharmacology textbooks and clinical reports.

Adverse Effects and "Sulfonalism"

The initial optimism surrounding this compound was tempered by the emergence of a severe and often fatal toxic syndrome known as "Sulfonalism." This condition arose from the drug's cumulative properties, as it is slowly eliminated from the body.

Clinical Features of Sulfonalism

The symptoms of chronic this compound poisoning were varied and severe:

| System Affected | Symptoms |

| Central Nervous System | Drowsiness, confusion, ataxia (staggering gait), weakness, vertigo, ptosis (drooping eyelids), peripheral neuritis. |

| Gastrointestinal | Nausea, vomiting, constipation, abdominal pain. |

| Dermatological | Various skin eruptions, including rashes and purpura. |

| Renal/Urinary | Hematoporphyrinuria: The hallmark of severe Sulfonalism, characterized by the excretion of dark red or "port-wine" colored urine due to the presence of hematoporphyrin, a breakdown product of hemoglobin. This was a grave prognostic sign. |

Quantitative Data on Toxicity

Precise quantitative data on the incidence of Sulfonalism is scarce in historical records. However, case reports from the late 19th and early 20th centuries document numerous fatalities. The risk was noted to be idiosyncratic, with some individuals developing severe symptoms after only a few doses, while others could tolerate the drug for longer periods without apparent harm.[5]

Experimental Protocols (Historical Context)

The evaluation of new hypnotic drugs in the late 19th century lacked the rigorous, controlled methodologies of modern clinical trials. "Experimental protocols" of the time largely consisted of observational studies in clinical settings.

A typical workflow for evaluating a new hypnotic like this compound would have involved the following steps:

Mechanism of Action (Historical and Modern Perspectives)

The precise mechanism of action of this compound was not understood during its time of use. The prevailing theories were vague, often referring to a general depressant effect on the central nervous system.

Modern pharmacology, while not extensively focused on this obsolete drug, suggests that this compound and related compounds (Trional, Tetronal) likely exert their effects through the modulation of GABAergic neurotransmission.

It is important to note that this is a hypothesized pathway based on the actions of other, later-studied sedative-hypnotics. There is no direct historical or definitive modern research confirming this specific mechanism for this compound.

Synthesis of this compound

This compound was synthesized in a two-step process:

-

Condensation: Acetone is reacted with ethyl mercaptan in the presence of a strong acid (e.g., hydrochloric acid) to form 2,2-bis(ethylthio)propane.

-

Oxidation: The resulting mercaptal is then oxidized, typically with potassium permanganate, to yield this compound.

Conclusion

This compound holds a significant place in the history of pharmacology as one of the first synthetic hypnotics. Its story underscores the critical importance of understanding a drug's pharmacokinetic profile, particularly its potential for accumulation and chronic toxicity. While initially seen as a safer alternative to existing sedatives, the severe and often fatal syndrome of Sulfonalism led to its eventual decline and replacement by the barbiturates and, later, the benzodiazepines. For modern drug development professionals, the history of this compound serves as a powerful reminder of the complex interplay between efficacy, safety, and the long-term consequences of therapeutic interventions.

References

- 1. Sulfonal, ein neues Schlafmittel by KAST, Alfred: pamphlet First Edition. | Argosy Book Store, ABAA, ILAB [abebooks.com]

- 2. Sulfonal, ein neues Schlafmittel (pp.309-314). by Kast, Alfred: (1888) | Antiq. F.-D. Söhn - Medicusbooks.Com [abebooks.co.uk]

- 3. swsbm.org [swsbm.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. missionpurposesynergy.com [missionpurposesynergy.com]

Physicochemical Properties of Crystalline Sulfonmethane: A Technical Guide

An in-depth technical guide or whitepaper on the core physicochemical properties of crystalline Sulfonmethane is provided below, intended for researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 115-24-2), also known as Sulfonal, is an organosulfur compound historically used as a hypnotic and sedative.[1][2] First synthesized by Eugen Baumann in 1888, its clinical use has been superseded by safer alternatives.[1][2] However, its distinct chemical structure, featuring a central propane core with dual ethylsulfonyl groups, makes it a subject of continued interest in medicinal chemistry and material science.[3] This guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound, presenting quantitative data, detailed experimental protocols, and logical workflows relevant to its characterization.

1. General and Structural Properties

This compound presents as colorless, odorless, and nearly tasteless prismatic crystals or a crystalline powder.[1][2][3] Its molecular structure is distinguished by a symmetrical arrangement of two ethylsulfonyl groups attached to a central propane unit, which significantly influences its physical properties and intermolecular interactions.[3]

Table 1: General and Structural Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [1][3][4] |

| Synonyms | Sulfonal, Sulphonal, Acetone diethylsulfone | [1][3][5] |

| CAS Number | 115-24-2 | [1][3][4][5] |

| Molecular Formula | C₇H₁₆O₄S₂ | [1][3][5][6] |

| Molecular Weight | 228.33 g/mol | [3][5][6] |

| Appearance | Colorless, odorless, prismatic crystals or powder | [1][2][3] |

| Elemental Composition | C: 36.82%, H: 7.06%, O: 28.03%, S: 28.09% | [5] |

2. Thermal Properties

The thermal behavior of a crystalline compound is critical for its formulation, storage, and processing. This compound exhibits a relatively moderate melting point and a high boiling point, indicating the presence of strong intermolecular forces, such as dipole-dipole interactions from the sulfone groups.[3] The wide temperature range between its melting and boiling points suggests a stable liquid phase.[3] Thermally, it is stable up to its melting point, with decomposition for related sulfone compounds typically initiating at temperatures between 200-250°C.[3]

Table 2: Thermal Properties of this compound

| Property | Value | Reference |

| Melting Point | 124-126°C | [3][5] |

| Boiling Point | 300°C | [3][5] |

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique for determining the melting point and heat of fusion of a crystalline solid.

-

Sample Preparation: 1-5 mg of crystalline this compound is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a certified indium standard. The sample chamber is purged with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during heating.

-

Thermal Program: The sample and reference pans are heated at a constant, linear rate, typically 10°C/min. The heat flow to the sample is monitored as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting endotherm is integrated to calculate the enthalpy of fusion.

3. Solubility Profile

The solubility of this compound varies significantly depending on the solvent and temperature, reflecting the influence of its polar sulfone groups and nonpolar alkyl framework.[3] Its aqueous solubility is limited in cold water but increases substantially in hot water.[3][5] It demonstrates moderate to good solubility in various organic solvents.[3][5]

Table 3: Solubility of this compound

| Solvent | Solubility (at approx. 20-25°C unless noted) | Reference |

| Water (cold) | 1 g in 365 mL (~2.74 mg/mL) | [3][5] |

| Water (boiling) | 1 g in 15-16 mL (~62.5 - 66.7 mg/mL) | [1][2][5] |

| Ethanol (cold) | 1 g in 60 mL (~16.67 mg/mL) | [3][5] |

| Ethanol (boiling) | 1 g in 3 mL (~333.3 mg/mL) | [3][5] |

| Diethyl Ether | 1 g in 64 mL (~15.63 mg/mL) | [3][5] |

| Chloroform | 1 g in 11 mL (~90.91 mg/mL) | [3][5] |

| Benzene | Soluble | [3][5] |

| Glycerol | Insoluble | [3][5] |

| DMSO | Soluble | [3] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container.

-

Equilibration: The mixture is agitated in a constant-temperature water bath or shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, allowing the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. The experiment is typically performed in triplicate to ensure accuracy.

4. Crystalline Properties and Polymorphism

This compound typically crystallizes in a prismatic form.[1][2] While specific polymorphic forms of this compound are not extensively detailed in the literature, the phenomenon of polymorphism is of critical importance for the broader class of sulfonamides.[7] Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8] These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can directly impact the bioavailability and stability of a drug product.[7] Therefore, the characterization of the solid-state form is a crucial step in drug development.

Experimental Protocol: Crystal Structure Analysis via X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to identify the crystalline phase of a material and can distinguish between different polymorphs.

-

Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°). The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared against reference patterns to confirm the identity and purity of the crystalline form.

5. Synthesis and Characterization Workflow

The most common synthesis of this compound involves a two-step process starting with the condensation of acetone and ethyl mercaptan, followed by the oxidation of the resulting intermediate.[1][2][5] The characterization of the final crystalline product follows a logical sequence of experiments to determine its key physicochemical properties.

Caption: Synthesis Workflow for this compound.

Caption: General Workflow for Physicochemical Profiling.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 115-24-2 | >98% [smolecule.com]

- 4. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. GSRS [precision.fda.gov]

- 7. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility Profile of Sulfonmethane in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this compound.

Introduction to this compound

This compound, also known as sulfonal, is a chemical compound that was historically used as a hypnotic drug.[1][2] Its chemical name is 2,2-bis(ethylsulfonyl)propane, with the molecular formula C₇H₁₆O₄S₂.[3][4] The compound exists as colorless, odorless, and almost tasteless crystals.[3] Understanding its solubility is crucial for its formulation, analysis, and potential applications in research.

Quantitative Solubility Data of this compound in Organic Solvents

The solubility of this compound varies significantly across different organic solvents, reflecting the influence of its sulfone functional groups on intermolecular interactions.[3] The following table summarizes the available quantitative solubility data.

| Organic Solvent | Temperature | Solubility (g / 100 mL) | Original Data Source |

| Ethanol | Cold | ~ 1.67 | 1 gram dissolves in 60 mL[4] |

| Ethanol | Boiling | ~ 33.33 | 1 gram dissolves in 3 mL[4] |

| Diethyl Ether | Not Specified | ~ 1.56 | 1 gram dissolves in 64 mL[4] |

| Chloroform | Not Specified | ~ 9.09 | 1 gram dissolves in 11 mL[4] |

| Benzene | Not Specified | Soluble | Soluble in benzene[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Soluble in DMSO[3] |

| Glycerol | Not Specified | Insoluble | Insoluble in glycerol[4] |

Note: The solubility in g/100 mL is calculated from the reported data of "1 gram dissolves in X mL of solvent" for ease of comparison.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable quantitative analytical instrument like a UV-Vis spectrophotometer)

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the suspension to settle for a period (e.g., 2-4 hours) at the controlled temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette (to the experimental temperature) to avoid precipitation or dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Early 20th-Century Research on Sulfonmethane as a Hypnotic: A Technical Review

Abstract

This technical guide provides an in-depth analysis of the early 20th-century research on Sulfonmethane (commonly known as Sulfonal) as a hypnotic agent. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, this compound was one of the early synthetic hypnotics used to treat insomnia and other nervous conditions. This paper consolidates quantitative data from historical sources, details the experimental protocols of the era, and explores the prevailing theories regarding its mechanism of action. Particular attention is given to its therapeutic application, dosage, duration of hypnotic effect, and the significant toxicological concerns, including the phenomenon of "sulfonalism" and the dangerous side effect of haematoporphyrinuria. The information is presented to offer researchers, scientists, and drug development professionals a clear and structured understanding of the initial clinical experiences with this now-obsolete hypnotic.

Introduction

In the late 19th and early 20th centuries, the quest for effective treatments for insomnia and nervous excitement led to the development of several synthetic hypnotics. Among these, this compound, a disulphone, gained prominence for its ability to induce a prolonged, seemingly natural sleep. Its introduction marked a shift away from older hypnotics like chloral hydrate and bromides. However, the initial enthusiasm for this compound was tempered by the gradual recognition of its significant drawbacks, including slow onset of action, cumulative effects, and severe, sometimes fatal, toxicity. This guide revisits the foundational research on this compound, drawing from key pharmacological texts and clinical reports of the era to provide a comprehensive technical overview.

Quantitative Data on Hypnotic Effects and Dosage

The clinical use of this compound in the early 20th century was characterized by a range of dosages intended to balance hypnotic efficacy with its known risks. The following tables summarize the quantitative data extracted from prominent pharmacological literature of the period.

Table 1: Recommended Hypnotic Dosage of this compound

| Dosage (Grams) | Dosage (Grains) | Administration Notes | Source |

| 1.0 - 2.0 | 15 - 30 | Administered as a powder in hot water, milk, or tea. Given several hours before bedtime due to slow absorption. | Cushny (1906) |

| 1.0 | 15 | Average hypnotic dose. | Sollmann (1917) |

| 0.5 - 2.0 | 8 - 30 | Given in hot liquid to aid dissolution. | Hare (1907) |

Table 2: Onset and Duration of Hypnotic Action

| Parameter | Time | Observations | Source |

| Onset of Action | 1 - 4 hours | Slow and uncertain, dependent on dissolution and absorption. | Cushny (1906) |

| Duration of Sleep | Several hours | Often described as a deep and prolonged sleep. | Cushny (1906) |

| After-effects | Often prolonged | Drowsiness, confusion, and depression frequently observed the following day. | Sollmann (1917) |

Table 3: Toxic Effects and Manifestations of "Sulfonalism"

| Symptom/Sign | Description | Notes | Source |

| Acute Poisoning | |||

| Vomiting, abdominal pain, confusion, ataxia, collapse | Can result from a single large dose. | Hare (1907) | |

| Chronic Poisoning (Sulfonalism) | |||

| Haematoporphyrinuria | Dark red or "port-wine" colored urine, a grave prognostic sign. | Cushny (1906), Sollmann (1917) | |

| Nervous System | Ataxia, weakness, paralysis of limbs, mental confusion, hallucinations. | Cushny (1906) | |

| Gastrointestinal | Constipation, abdominal pain, vomiting. | Sollmann (1917) | |

| Skin | Rashes, erythema. | Hare (1907) |

Experimental Protocols

The experimental investigation of this compound in the early 20th century relied on clinical observation and, to a lesser extent, animal studies. The methodologies, while rudimentary by modern standards, provided the foundational knowledge of the drug's properties.

Clinical Administration and Observation

The standard protocol for administering this compound as a hypnotic in a clinical setting was as follows:

-

Preparation of the Dose: A measured dose of this compound powder (typically 15-30 grains) was prescribed.

-

Vehicle for Administration: The powder was suspended in a hot liquid, such as hot water, milk, or tea, to facilitate its dissolution, as it is sparingly soluble in cold water.

-

Timing of Administration: Due to its slow absorption and onset of action, the dose was typically administered several hours before the desired bedtime.

-

Observation of Effects: The primary endpoints of observation were the time to onset of sleep and the duration of sleep. These were recorded through patient self-reporting and observation by clinical staff.

-

Monitoring for After-effects: Patients were observed on the day following administration for signs of drowsiness, confusion, ataxia, and other central nervous system disturbances.

-

Urine Examination: In cases of prolonged use or suspected toxicity, the color of the urine was a critical diagnostic indicator, with a dark red coloration signaling the dangerous complication of haematoporphyrinuria.

Early 20th-Century Theories on Mechanism of Action

The precise molecular mechanism of action of this compound was not understood in the early 20th century. The prevailing theories were based on its chemical properties and observed physiological effects.

-

General Central Nervous System Depression: The primary theory was that this compound, like other hypnotics of the era such as alcohol and chloral hydrate, acted as a general depressant of the central nervous system. Its effects were not considered to be localized to any specific brain region but rather a widespread reduction in neuronal activity.

-

Role of the Ethyl Groups: Pharmacologists like Cushny noted that the hypnotic properties of this compound and related compounds (like Trional and Tetronal) were associated with the presence of ethyl (C2H5) groups in their molecular structure. It was hypothesized that these groups were responsible for the depressant effect on the central nervous system.

-

No Direct Action on Circulation or Respiration in Therapeutic Doses: In standard hypnotic doses, this compound was not believed to have a significant direct depressant effect on the circulatory or respiratory centers, which distinguished it from some other sedatives of the time. However, in cases of poisoning, respiratory and circulatory failure were observed.

Toxicity and "Sulfonalism"

The most significant aspect of this compound research in the early 20th century was the documentation of its toxicity, particularly with chronic use.

-

Cumulative Action: Due to its slow excretion, repeated administration of this compound could lead to a buildup of the drug in the body, resulting in a state of chronic poisoning known as "sulfonalism." This cumulative effect was a major danger, as toxic symptoms could appear suddenly after a period of seemingly safe use.

-

Haematoporphyrinuria: The most alarming and often fatal toxic effect was the development of haematoporphyrinuria. This condition, characterized by the excretion of dark red urine, was understood to be a sign of severe poisoning and was associated with a high mortality rate. The exact mechanism by which this compound caused this was unknown at the time, but it was a clear and ominous clinical marker.

-

Nervous System Effects: Chronic poisoning led to a range of neurological symptoms, including ataxia (incoordination), weakness that could progress to paralysis, confusion, and psychiatric disturbances.

Conclusion

The early 20th-century research on this compound provides a valuable historical perspective on the development of hypnotic drugs. While it offered a seemingly effective solution for insomnia, its unpredictable pharmacokinetics and severe toxicity ultimately led to its obsolescence. The documented experiences with this compound underscored the critical importance of understanding a drug's absorption, metabolism, and excretion profiles, and highlighted the potential for severe adverse effects with long-term use of central nervous system depressants. This historical knowledge serves as a crucial reminder of the principles of safety and efficacy that guide modern drug development.

Unveiling the Shadows: A Historical Toxicological Profile of Sulfonmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonmethane, known commercially as Sulfonal, was a hypnotic agent introduced in the late 19th century. Initially lauded for its sedative properties, its use rapidly declined as its significant and often fatal toxicity became apparent. This in-depth technical guide provides a comprehensive toxicological profile of this compound, drawing exclusively from historical literature of the late 19th and early 20th centuries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the early understanding of this once-common pharmaceutical agent's adverse effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Acute and Chronic Toxicity

Historical medical literature is replete with case reports detailing the toxic effects of this compound, which could manifest after both acute overdose and chronic use. The primary toxic manifestations included severe central nervous system depression, gastrointestinal disturbances, and a characteristic and often fatal complication: haematoporphyrinuria.

Key Toxicological Endpoints from Historical Case Reports

| Toxicological Endpoint | Dosage | Subject Details | Symptoms | Outcome |

| Acute Poisoning | 20 grams over 3 days | Adult Female | Deep sleep, followed by coma, cyanosis, and feeble pulse. | Death on the fourth day. |

| Chronic Poisoning | 1-2 grams daily for several weeks | Adult Female | Gradual onset of weakness, vomiting, constipation, abdominal pain, and dark red urine. | Death after several days of severe symptoms. |

| Haematoporphyrinuria | 1 gram daily for an extended period | Adult Male | Cherry-red to porter-colored urine, progressive paralysis, and delirium. | Frequently fatal. |

Fatal Dose

The lethal dose of this compound was a subject of considerable discussion in historical medical texts. Due to individual variations in susceptibility and the cumulative nature of its toxicity, establishing a precise fatal dose was challenging. However, based on a compilation of case reports, a range for the lethal dose can be estimated.

| Parameter | Estimated Value (from historical reports) |

| Minimum Fatal Dose (Single Ingestion) | 10-15 grams |

| Fatal Dose (Chronic Use) | Cumulative doses exceeding 30-60 grams over several weeks |

Experimental Protocols in Historical Toxicology

Early experimental investigations into the toxicity of this compound were primarily conducted in animals to elucidate its physiological action and lethal dosage. These studies, though lacking the sophistication of modern toxicological methods, laid the groundwork for understanding the drug's adverse effects.

Representative Experimental Protocol: Determination of Lethal Dose in Dogs

Objective: To determine the minimum lethal dose of this compound in dogs and observe the physiological effects of acute poisoning.

Methodology:

-

Healthy adult dogs of varying weights were selected for the experiment.

-

This compound was administered orally, either as a powder mixed with food or dissolved in a suitable solvent.

-

A range of doses was administered to different groups of animals to establish a dose-response relationship.

-

The animals were observed continuously for the onset of symptoms, including drowsiness, ataxia, loss of reflexes, respiratory rate, and heart rate.

-

The time of death was recorded, and a post-mortem examination was often performed to observe any pathological changes in the organs.

The Pathophysiology of this compound Toxicity: The Enigma of Haematoporphyrinuria

A hallmark of chronic this compound poisoning was the excretion of dark red or "porter-like" urine, a condition known as haematoporphyrinuria. Historical researchers diligently sought to understand the origin of this striking symptom, proposing various theories based on the available scientific knowledge of the time.

The leading hypothesis centered on the drug's interference with hemoglobin metabolism, leading to the excessive production and excretion of haematoporphyrin, a porphyrin pigment. While the precise biochemical mechanisms were not fully elucidated in that era, the association was firmly established through clinical observation and rudimentary chemical analysis of the urine.

Methods of Detection in Historical Forensic Toxicology

In cases of suspected poisoning, the detection of this compound in biological samples was a critical aspect of forensic investigation. Early analytical methods were qualitative and relied on chemical reactions that produced a characteristic color or precipitate.

The Mörner Test: A Historical Method for Sulfonal Detection

One of the commonly cited methods for the detection of Sulfonal in stomach contents or urine was the Mörner test.

Protocol:

-

The suspected fluid (e.g., stomach contents, urine) was first extracted with ether.

-

The ether extract was evaporated to dryness, leaving a residue.

-

To this residue, a small amount of potassium cyanide was added, and the mixture was gently heated.

-

The presence of this compound was indicated by the distinct and unpleasant odor of mercaptan (an organosulfur compound).

-

Confirmation could be achieved by adding a few drops of a dilute solution of ferric chloride, which would produce a red color in the presence of the reaction products.

Conclusion

The historical toxicological profile of this compound serves as a stark reminder of the potential for severe adverse effects with novel pharmaceutical agents. The detailed case reports and early experimental studies from the late 19th and early 20th centuries, though lacking the rigor of modern methodologies, were instrumental in identifying the significant risks associated with this hypnotic. The recognition of its cumulative toxicity and the characteristic sign of haematoporphyrinuria were key to its eventual decline in clinical use. This historical perspective offers valuable insights for contemporary drug development, emphasizing the critical importance of thorough preclinical and clinical safety assessments to avoid the tragic outcomes witnessed with early therapeutics like this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Sulfonmethane as a Sedative

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the historical sedative-hypnotic agent, sulfonmethane (also known as sulfonal). Given its introduction in 1888 and subsequent replacement by safer alternatives, this document synthesizes the available historical and pharmacological information to postulate its mechanism of action. Due to the absence of modern molecular studies, the proposed mechanisms are largely inferred from the broader class of early sedative-hypnotics and general principles of neuropharmacology. This guide covers the compound's synthesis, physicochemical properties, hypothesized pharmacodynamics, known pharmacokinetics and metabolism, and significant toxicological profile. It is intended for an audience of researchers, scientists, and drug development professionals interested in the history of sedative-hypnotics and the evolution of our understanding of CNS depressants.

Introduction

This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic agent by Alfred Kast.[1][2] It belongs to a class of compounds known as disulfones and was used to induce sleep in the pre-barbiturate era, alongside other early hypnotics like chloral hydrate and paraldehyde.[3][4] While effective in producing prolonged sleep, its use was marked by a narrow therapeutic window, unpredictable onset of action, and severe cumulative toxicity, leading to its eventual obsolescence in clinical practice.[1] This guide aims to provide a detailed, albeit historically constrained, account of its mechanism of action.

Physicochemical Properties and Synthesis

A thorough understanding of a drug's action begins with its fundamental chemical and physical characteristics.

Chemical and Physical Data

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [5] |

| Synonyms | Sulfonal, Sulfonomethane, Acetone diethyl sulfone | [1][2] |

| Molecular Formula | C₇H₁₆O₄S₂ | [6] |

| Molecular Weight | 228.33 g/mol | [6] |

| Appearance | Colorless, odorless, almost tasteless prismatic crystals | |

| Melting Point | 125-126 °C | |

| Solubility | Sparingly soluble in cold water (1 part in 400), more soluble in boiling water (1 part in 15). Soluble in ethanol and chloroform. |

Synthesis of this compound

The synthesis of this compound is a two-step process, first described by Baumann.[7]

-

Condensation: Acetone is reacted with ethyl mercaptan in the presence of a condensing agent like hydrochloric acid to form the mercaptol, 2,2-bis(ethylthio)propane.

-

Oxidation: The resulting mercaptol is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield this compound.

A detailed experimental protocol for the synthesis is outlined below, based on historical chemical literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetone

-

Ethyl mercaptan

-

Hydrochloric acid (concentrated)

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (for decolorization, if necessary)

-

Aqueous alcohol (for recrystallization)

Procedure:

-

Mercaptol Formation: Acetone and ethyl mercaptan are mixed, and hydrochloric acid is added as a catalyst. The mixture is allowed to react to form 2,2-bis(ethylthio)propane.

-

Oxidation: The crude mercaptol is added to a solution of potassium permanganate with vigorous stirring. The reaction is exothermic. Additional solid potassium permanganate is added portion-wise to maintain the reaction.

-

Work-up: The reaction mixture is heated to boiling, and any remaining permanganate is decolorized with sodium bisulfite. The mixture is then filtered hot.

-

Purification: this compound crystallizes from the filtrate upon cooling. The crude product is then purified by recrystallization from aqueous alcohol to yield colorless prismatic crystals.

Hypothesized Mechanism of Action

Direct molecular evidence for the mechanism of action of this compound is absent in the modern scientific literature. However, based on its classification as a general CNS depressant and the known mechanisms of other early and subsequent sedative-hypnotics, a plausible hypothesis can be formulated.

General CNS Depression

Like other early sedatives and anesthetics, this compound is believed to exert its effects through non-specific depression of the central nervous system.[4] This is in contrast to the more targeted mechanisms of modern hypnotics. The sedative and hypnotic effects are dose-dependent, progressing from calming and drowsiness to sleep and, at high doses, coma.

Postulated Interaction with the GABA-A Receptor

The leading hypothesis for the action of many sedative-hypnotics, including barbiturates and benzodiazepines, is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. When activated by GABA, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

It is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. While it may not bind to the same sites as benzodiazepines or barbiturates, it likely enhances the effect of GABA, leading to an increased influx of chloride ions and potentiating the inhibitory signal. This would result in the observed sedative and hypnotic effects.

Pharmacokinetics and Metabolism

The clinical utility and toxicity of this compound are closely linked to its pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: this compound is slowly and erratically absorbed from the gastrointestinal tract, which contributes to its unpredictable onset of action.[1]

-

Distribution: Being lipophilic, it is expected to distribute into fatty tissues.

-

Metabolism: The precise metabolic pathways of this compound have not been fully elucidated. It is known to be metabolized slowly in the body. This slow metabolism is a key factor in its cumulative toxicity.

-

Excretion: Elimination of this compound and its metabolites is slow, leading to a prolonged duration of action and a "hangover" effect. The primary route of excretion is likely renal.

Cumulative Effects and Toxicity

Prolonged use of this compound leads to its accumulation in the body, resulting in chronic poisoning.[1] The most characteristic toxic effect is hematoporphyrinuria , a condition where the urine turns a dark red color due to the presence of porphyrins. This is a sign of disordered porphyrin metabolism, a serious and potentially fatal side effect. Other toxic effects include gastrointestinal disturbances, dizziness, ataxia, and in severe cases, paralysis of the lower extremities and skin eruptions.[1]

Historical Experimental Evaluation

Specific, detailed experimental protocols for this compound are not available in modern databases. However, the evaluation of hypnotics in the late 19th and early 20th centuries followed a general workflow.

General Experimental Workflow for Early Hypnotics

-

Chemical Synthesis and Characterization: A new compound would be synthesized and its basic chemical and physical properties determined.

-

Animal Studies: The compound would be administered to animals (e.g., dogs, rabbits) to observe its effects. Key observations would include the induction of sleep, duration of sleep, and any apparent side effects or toxicity at various doses.

-

Clinical Trials (Observational): If deemed promising in animal studies, the drug would be administered to patients, typically those with insomnia or in psychiatric institutions. Clinicians would record the dose given, the time to onset of sleep, the duration and quality of sleep, and any observed side effects.

-

Comparative Studies: The new agent's effects would be compared to existing hypnotics, such as chloral hydrate, often through clinical observation rather than blinded, controlled trials as we know them today.

Conclusion

This compound represents an important chapter in the history of psychopharmacology, illustrating the early empirical approach to the development of sedative-hypnotic drugs. While its clinical use has been abandoned due to a poor safety profile, understanding its probable mechanism of action within the context of its time provides valuable insight into the evolution of drug discovery. The hypothesized modulation of the GABA-A receptor places this compound as a conceptual forerunner to the more specific and safer GABAergic agents that dominate modern pharmacotherapy for sleep and anxiety disorders. Future historical and toxicological research may further clarify the metabolic pathways leading to its unique toxicity.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. Buy this compound | 115-24-2 | >98% [smolecule.com]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2-bis(ethylsulfonyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2,2-bis(ethylsulfonyl)propane, a compound historically known as Sulfonal. Due to its former application as a hypnotic agent, this document also briefly touches upon its biological context. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data are summarized in structured tables, and a detailed, generalized experimental protocol for its synthesis is provided. A visualization of the molecular structure is also included.

Chemical Identity and Physicochemical Properties

2,2-bis(ethylsulfonyl)propane, also known by its common name Sulfonal, is a disulfone compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₄S₂ | [3] |

| Molecular Weight | 228.330 g/mol | [3] |

| CAS Registry Number | 115-24-2 | [3] |

| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [3] |

| Synonyms | Sulfonal, Sulfonmethane, Acetone diethyl sulfone | [1][2][3] |

| Appearance | Colorless crystalline solid or powder | [1] |

| Melting Point | 125 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Practically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether.[2] |

Molecular Structure and Bonding

The molecular structure of 2,2-bis(ethylsulfonyl)propane consists of a central quaternary carbon atom bonded to two methyl groups and two ethylsulfonyl groups. The sulfur atoms are in a high oxidation state (+6), each double-bonded to two oxygen atoms and single-bonded to the central propane carbon and an ethyl group. This arrangement results in a tetrahedral geometry around the sulfur atoms.

The bonding within the molecule is characterized by strong covalent bonds. The carbon-sulfur bonds and sulfur-oxygen double bonds are polar due to the high electronegativity of oxygen. The presence of the sulfonyl groups makes the molecule relatively polar.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A triplet corresponding to the methyl protons of the ethyl groups. - A quartet corresponding to the methylene protons of the ethyl groups. - A singlet corresponding to the protons of the two equivalent methyl groups attached to the central carbon. |

| ¹³C NMR | - A signal for the quaternary central carbon. - A signal for the two equivalent methyl carbons attached to the central carbon. - A signal for the methylene carbons of the ethyl groups. - A signal for the methyl carbons of the ethyl groups. |

| IR Spectroscopy | - Strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups. - C-H stretching vibrations in the 3000-2850 cm⁻¹ region. - C-H bending vibrations around 1470-1365 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 228. - Fragmentation patterns corresponding to the loss of ethyl, ethylsulfonyl, and methyl groups. |

Experimental Protocols

Synthesis of 2,2-bis(ethylsulfonyl)propane (Sulfonal)

A classic method for the synthesis of 2,2-bis(ethylsulfonyl)propane involves a two-step process: the formation of a mercaptole followed by its oxidation.[1][2]

Step 1: Synthesis of 2,2-bis(ethylthio)propane

-

Reaction Setup: In a well-ventilated fume hood, combine acetone and ethyl mercaptan in a round-bottom flask equipped with a reflux condenser. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid.

-

Reaction Conditions: The mixture is stirred, and the reaction can be performed at room temperature or with gentle heating to facilitate the condensation reaction.

-

Work-up: After the reaction is complete, the mixture is neutralized, and the organic layer containing the 2,2-bis(ethylthio)propane is separated. The crude product is then washed and dried.

Step 2: Oxidation to 2,2-bis(ethylsulfonyl)propane

-

Oxidation: The crude 2,2-bis(ethylthio)propane is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate, is added portion-wise.[1][2] This exothermic reaction should be carefully controlled by cooling the reaction vessel.

-

Reaction Monitoring: The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

-

Purification: Upon completion, the manganese dioxide byproduct is filtered off. The filtrate is then concentrated, and the crude 2,2-bis(ethylsulfonyl)propane is purified by recrystallization, typically from hot water or an alcohol-water mixture, to yield colorless crystals.[2]

Biological Activity and Historical Context

2,2-bis(ethylsulfonyl)propane, under the name Sulfonal, was historically used as a hypnotic and sedative.[1][2] It was first synthesized in 1888 by Eugen Baumann and introduced as a hypnotic drug by Alfred Kast.[1] However, its use has been superseded by newer, safer sedatives due to its potential for toxicity and side effects with prolonged use.[1][2] The precise mechanism of action as a hypnotic is not fully elucidated but is believed to involve general depression of the central nervous system. As it is not a direct agonist or antagonist of specific receptors like modern hypnotics, a signaling pathway diagram is not applicable.

Conclusion

References

Navigating the Unknown: A Technical Guide to the Anticipated Degradation Pathways of Sulfonmethane Under Acidic Conditions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonmethane, a disulfone compound historically used as a sedative, presents a notable gap in the scientific literature regarding its degradation under acidic conditions. Despite its synthesis involving acidic reagents, detailed studies elucidating its degradation pathways, kinetics, and resultant products in acidic media are conspicuously absent. This technical guide addresses this knowledge void by proposing a hypothetical degradation pathway for this compound based on established principles of acid catalysis and the known reactivity of related sulfonyl-containing compounds. While quantitative data and specific experimental protocols for this compound are not available, this document provides a foundational framework for researchers seeking to investigate its stability and degradation profile. The information herein is inferred from the broader understanding of sulfonic acid and sulfonamide chemistry, offering a scientifically grounded starting point for future research.

Introduction: The Stability of Sulfonyl Moieties

This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, is characterized by a central quaternary carbon atom bonded to two ethylsulfonyl groups. The stability of such structures is generally high. For instance, sulfonic acids are known for their considerable thermal stability and resistance to non-nucleophilic strong acids.[1][2] While aromatic sulfonic acids can undergo desulfonation in hot aqueous acid, this is typically a reversible reaction requiring significant energy input.[3] On the other hand, sulfonamides, which contain a nitrogen atom attached to the sulfonyl group, are generally more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[4] Given that this compound lacks the nitrogen of a sulfonamide, its stability is anticipated to be more akin to that of the robust sulfonic acids.

The synthesis of this compound itself involves the condensation of acetone with ethyl mercaptan in the presence of hydrochloric acid, followed by oxidation.[5] This suggests a degree of stability in acidic conditions, at least during the course of the synthesis. However, prolonged exposure to acidic environments, particularly at elevated temperatures, may promote slow hydrolysis.

Proposed Hypothetical Degradation Pathway of this compound

In the absence of direct experimental evidence, a plausible degradation pathway for this compound under acidic conditions can be postulated. The most likely mechanism is an acid-catalyzed hydrolysis of the carbon-sulfur bonds.

The proposed mechanism involves the following steps:

-

Protonation of a Sulfonyl Oxygen: In an acidic medium, a sulfonyl oxygen atom is protonated, increasing the electrophilicity of the sulfur atom.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom.

-

Proton Transfer: A proton is transferred from the attacking water molecule to another sulfonyl oxygen, facilitating the cleavage of the C-S bond.

-

C-S Bond Cleavage: The C-S bond breaks, leading to the formation of ethanesulfonic acid and a protonated intermediate.

-

Formation of an Intermediate and Subsequent Hydrolysis: The resulting intermediate likely undergoes further reaction, potentially leading to the formation of acetone and a second molecule of ethanesulfonic acid through a similar series of steps.

This proposed pathway is depicted in the following diagram:

General Experimental Protocol for Investigating this compound Degradation

For researchers aiming to empirically determine the degradation pathway of this compound, the following generalized experimental workflow is recommended. This protocol is designed to identify and quantify the parent compound and its degradation products over time under various acidic conditions.

Materials and Reagents

-

This compound (high purity standard)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase modification)

-

pH meter

-

Incubator or water bath with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detection

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants

Experimental Workflow

The following diagram outlines a typical experimental workflow for a forced degradation study.

Methodological Details

-

Forced Degradation Study:

-

Prepare solutions of this compound in the selected acidic media at a known concentration (e.g., 1 mg/mL).

-

Incubate these solutions at various temperatures (e.g., 40°C, 60°C, and 80°C) to accelerate degradation.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

-

Neutralize the aliquot if necessary to quench the reaction and prepare it for analysis.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is a common starting point.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with a small amount of formic acid to improve peak shape.

-

Employ a UV detector to quantify the disappearance of the parent drug and the appearance of degradation products.

-

Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for their identification.

-

-

Degradation Product Identification:

-

For significant degradation products, scale up the degradation experiment to generate sufficient quantities for isolation via preparative HPLC.

-

Characterize the isolated products using NMR spectroscopy and high-resolution mass spectrometry to confirm their chemical structures.

-

Anticipated Data Presentation

Should experimental data be generated, it is recommended to present it in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Degradation Kinetics of this compound at 60°C

| Acid Concentration | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) |

| 0.1 M HCl | Data to be determined | Data to be determined |

| 1 M HCl | Data to be determined | Data to be determined |

| 0.1 M H₂SO₄ | Data to be determined | Data to be determined |

| 1 M H₂SO₄ | Data to be determined | Data to be determined |

Table 2: Identified Degradation Products of this compound under Acidic Conditions

| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Method of Identification |

| Ethanesulfonic acid | C₂H₆O₃S | 110.13 | LC-MS, NMR (postulated) |

| Acetone | C₃H₆O | 58.08 | LC-MS, NMR (postulated) |

Conclusion

While the degradation pathways of this compound under acidic conditions have not been empirically established, this guide provides a robust theoretical framework for initiating such investigations. Based on the chemical principles of acid-catalyzed hydrolysis and the known stability of related sulfonyl compounds, a plausible degradation mechanism has been proposed. The accompanying general experimental protocol offers a systematic approach for researchers to explore the stability of this compound and definitively characterize its degradation products. The lack of existing data underscores an opportunity for original research that would be of significant value to the fields of pharmaceutical sciences and drug development.

References

Spectroscopic and Mechanistic Insights into Sulfonmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Sulfonmethane (also known as Sulfonal), an early synthetic hypnotic agent. The document details experimental protocols for acquiring spectroscopic data and presents the available data in a structured format. Additionally, it explores the compound's synthesis and its general mechanism of action as a sedative-hypnotic.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Typical Chemical Shift (ppm) | Description |

| ¹H | 2.8 - 3.2 | Protons of the ethyl groups (—CH₂—) adjacent to the sulfone groups. |

| ¹³C | 60 - 80 | Quaternary carbon atom to which the two sulfone groups are attached. |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1310 - 1330 | S=O Asymmetric Stretch | Strong |

| 1150 - 1170 | S=O Symmetric Stretch | Strong |

| 700 - 800 | C—S Stretch | Medium |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 228 | Molecular Ion [M]⁺ |

| 164 | Fragment corresponding to the loss of a sulfonyl dioxide (SO₂) group |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation. The following sections outline standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-